Methyl-(5-phenyldithiol-3-ylidene)sulfanium
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Overview
Description
Methyl-(5-phenyldithiol-3-ylidene)sulfanium is an organosulfur compound characterized by the presence of a sulfonium ion. This compound is notable for its unique structure, which includes a phenyl group and a dithiol moiety.
Preparation Methods
The synthesis of Methyl-(5-phenyldithiol-3-ylidene)sulfanium typically involves the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . The specific synthetic route for this compound may involve similar nucleophilic substitution reactions, where the sulfur atom in the thioether attacks the electrophilic carbon in the alkyl halide, leading to the formation of the sulfonium ion.
Chemical Reactions Analysis
Methyl-(5-phenyldithiol-3-ylidene)sulfanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding thioether.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl-(5-phenyldithiol-3-ylidene)sulfanium has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl-(5-phenyldithiol-3-ylidene)sulfanium involves its ability to act as an electrophile due to the positive charge on the sulfur atom. This allows it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Methyl-(5-phenyldithiol-3-ylidene)sulfanium can be compared with other sulfonium compounds such as:
Trimethylsulfonium iodide: Similar in structure but lacks the phenyl and dithiol groups.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in biological methylation reactions.
Dimethylsulfoniopropionate: Found in marine organisms and involved in the global sulfur cycle.
Properties
CAS No. |
48134-50-5 |
---|---|
Molecular Formula |
C10H9S3+ |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
3-methylsulfanyl-5-phenyldithiol-2-ium |
InChI |
InChI=1S/C10H9S3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3/q+1 |
InChI Key |
WPVQVGCDVIUSGM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[S+]SC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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